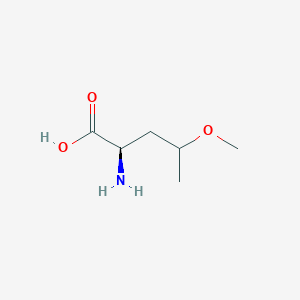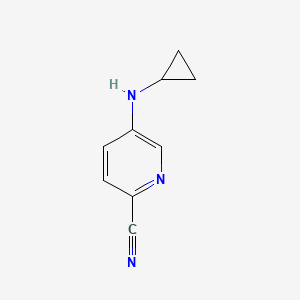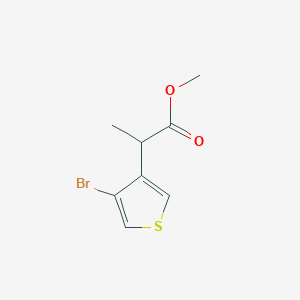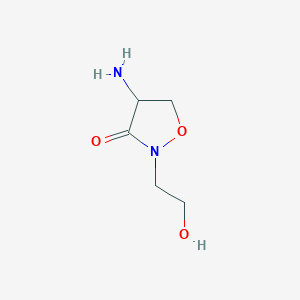
4-Amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one is a heterocyclic compound that contains an oxazolidinone ring with an amino group and a hydroxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one typically involves the reaction of ethylene oxide with 4-amino-1,2-oxazolidin-3-one under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the oxazolidinone ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are essential to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxazolidinone ring can be reduced to form a more saturated ring structure.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-amino-2-(2-oxoethyl)-1,2-oxazolidin-3-one.
Reduction: Formation of 4-amino-2-(2-hydroxyethyl)-1,2-oxazolidine.
Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
4-Amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 4-Amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl side chain and the amino group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The oxazolidinone ring may also play a role in stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-hydroxyethyl)-1,3-propanediol
- 4-Amino-2-(2-hydroxyethyl)-1,3-oxazolidin-3-one
- 4-Amino-2-(2-hydroxyethyl)-1,2-thiazolidin-3-one
Uniqueness
4-Amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one is unique due to the presence of both an amino group and a hydroxyethyl side chain on the oxazolidinone ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C5H10N2O3 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
4-amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C5H10N2O3/c6-4-3-10-7(1-2-8)5(4)9/h4,8H,1-3,6H2 |
InChI Key |
HUAHJKSSACMWTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(O1)CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


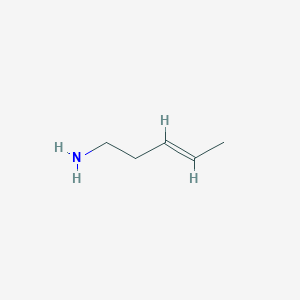
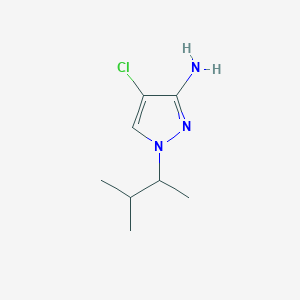

![(5-{[(4-Methoxybutyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13309300.png)
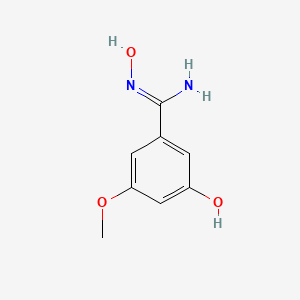

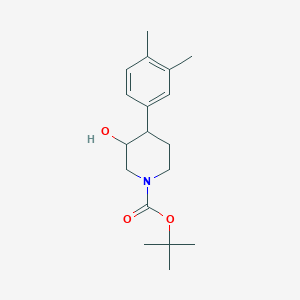
amine](/img/structure/B13309328.png)
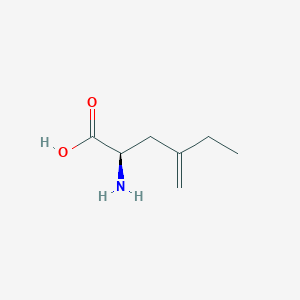

![3-[(4-Phenylbutan-2-yl)amino]propan-1-ol](/img/structure/B13309349.png)
